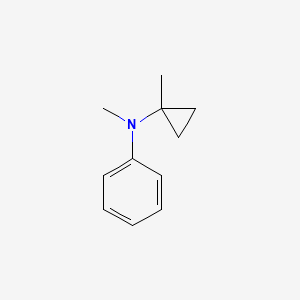

N-Methyl-N-(1-methylcyclopropyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

446859-52-5 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-methyl-N-(1-methylcyclopropyl)aniline |

InChI |

InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

LYJLFJCSKGRTLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Defining the Chemical Space: N Alkyl Aniline and Cyclopropyl Derivatives

The chemical identity of N-Methyl-N-(1-methylcyclopropyl)aniline places it within two significant classes of organic compounds: N-Alkyl anilines and cyclopropyl (B3062369) derivatives.

N-Alkyl Anilines are a class of aromatic amines where the nitrogen atom is bonded to at least one alkyl group in addition to the phenyl ring. Aniline (B41778), the parent compound, is a cornerstone of the chemical industry, pivotal in the synthesis of dyes, polymers, and pharmaceuticals. echemi.comresearchgate.net The N-alkylation of aniline can modulate its electronic properties, basicity, and steric hindrance, thereby influencing its reactivity and potential applications. N-methylaniline, a direct precursor in the conceptual synthesis of the title compound, is a widely used intermediate in the production of various organic chemicals. echemi.com

Cyclopropyl Derivatives , on the other hand, are characterized by the presence of a three-membered carbocyclic ring. This small, strained ring system imparts unique chemical and physical properties to the molecules that contain it. The inherent ring strain of the cyclopropyl group, estimated to be around 27.5 kcal/mol, leads to a high degree of s-character in the C-C bonds and p-character in the C-H bonds, influencing the molecule's reactivity, conformational stability, and electronic properties. vulcanchem.com Cyclopropylamines, in particular, are valuable building blocks in medicinal chemistry and organic synthesis due to their ability to participate in unique chemical transformations. researchgate.net

The amalgamation of an N-methyl aniline scaffold with a 1-methylcyclopropyl group in this compound results in a molecule with a distinct combination of aromaticity, nitrogen nucleophilicity, and the reactivity associated with a strained cyclopropane (B1198618) ring.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | This compound |

| Hybridization (Nitrogen) | sp³ |

| Hybridization (Aromatic Ring) | sp² |

| Ring Strain Energy (Cyclopropane contribution) | ~27.5 kcal/mol vulcanchem.com |

Significance of N Methyl N 1 Methylcyclopropyl Aniline As a Research Substrate

The unique structural features of N-Methyl-N-(1-methylcyclopropyl)aniline and related N-cyclopropylanilines make them valuable substrates in mechanistic and synthetic organic chemistry. Their significance lies primarily in their utility as mechanistic probes, particularly in studies involving single-electron transfer (SET) processes.

Upon oxidation, the nitrogen atom of an N-cyclopropylaniline can lose an electron to form a radical cation. This intermediate is highly susceptible to the cleavage of the cyclopropyl (B3062369) ring, a process driven by the release of ring strain. acs.org This irreversible ring-opening serves as a chemical "switch," providing a clear indication that a single-electron transfer event has occurred. This property has been exploited in the study of photosensitized reactions, where N-cyclopropylanilines act as probes for the oxidative properties of triplet-state photosensitizers. acs.orgresearchgate.net

In a study on the nitrosation of N-alkyl-N-cyclopropylanilines, it was observed that these compounds react rapidly with nitrous acid, leading to the specific cleavage of the cyclopropyl group from the nitrogen atom. nih.gov This selective cleavage, unaffected by the nature of the other alkyl substituent on the nitrogen, provides strong evidence for a mechanism involving the formation of an amine radical cation. nih.gov This intermediate then undergoes rapid ring-opening of the cyclopropyl group. nih.gov

Furthermore, theoretical studies on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 have provided insights into the regioselectivity of such reactions. rsc.org These studies highlight the influence of the electronic structure, specifically the πPh-πC-N conjugated system, on the reaction pathway. rsc.org Such research is crucial for understanding enzymatic processes and designing more effective enzyme inhibitors or substrates.

The reactivity of the N-aryl cyclopropylamine (B47189) motif has also been harnessed in synthetic methodology development. For instance, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes has been developed to synthesize polyfunctionalized cyclopentylamines, which are valuable scaffolds in medicinal chemistry. acs.org

| Spectroscopic Technique | Observed Features |

|---|---|

| ¹H NMR | Cyclopropane (B1198618) protons resonate as a multiplet at δ 0.8–1.2 ppm, while the N-methyl group appears as a singlet near δ 2.3 ppm. vulcanchem.com |

| IR Spectroscopy | Absence of N–H stretching vibrations (tertiary amine), with C–N stretches observed around 1,250 cm⁻¹. vulcanchem.com |

Historical Context and Evolution of Research on Anilines with Cyclopropyl Moieties

Established Approaches to N-Cyclopropylation of Anilines and Amines

The introduction of a cyclopropyl moiety onto a nitrogen atom is a crucial step in synthesizing the target compound and its analogs. Various methods have been developed, with copper-promoted cross-coupling reactions being a prominent strategy.

Copper-Promoted N-Cyclopropylation using Cyclopropylboronic Acids

A significant advancement in forming N-cyclopropyl bonds is the copper-promoted cross-coupling reaction between anilines or amines and cyclopropylboronic acid. This method, often considered a variation of the Chan-Lam coupling reaction, provides a direct route to N-cyclopropylanilines. rsc.orgresearchgate.net

The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), a ligand like 2,2′-bipyridine, and a base. rsc.orglookchem.com The process generally occurs under an air atmosphere, which is believed to facilitate the catalytic cycle. researchgate.net The reaction has been shown to be effective for a range of anilines, including those with both electron-donating and electron-withdrawing substituents, as well as sterically hindered substrates like 2,6-dimethylaniline. lookchem.com Both primary and secondary anilines can be successfully cyclopropylated. rsc.orglookchem.com While a stoichiometric amount of the copper reagent is often used, catalytic versions have been explored, though they may result in lower conversions. lookchem.com

Table 1: Examples of Copper-Promoted N-Cyclopropylation of Anilines

| Aniline Substrate | Catalyst/Reagent System | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methoxy-N-methylaniline | Cu(OAc)₂ (1.0 equiv.), 2,2′-bipyridine (1.0 equiv.) | Na₂CO₃ (2.0 equiv.) | Dichloroethane | 70°C, 2 h, air | N-Cyclopropyl-4-methoxy-N-methylaniline | ~100 | lookchem.com |

| 4-Nitroaniline | Cu(OAc)₂ (1.0 equiv.), 2,2′-bipyridine (1.0 equiv.) | Na₂CO₃ (2.0 equiv.) | Dichloroethane | 70°C, 2 h, air | N-Cyclopropyl-4-nitroaniline | 92 | lookchem.com |

| 2,6-Dimethylaniline | Cu(OAc)₂ (1.0 equiv.), 2,2′-bipyridine (1.0 equiv.) | Na₂CO₃ (2.0 equiv.) | Dichloroethane | 70°C, 2 h, air | N-Cyclopropyl-2,6-dimethylaniline | 98 | lookchem.com |

| Aniline | Cu(OAc)₂ (1.0 equiv.), 2,2′-bipyridine (1.0 equiv.) | Na₂CO₃ (2.0 equiv.) | Dichloroethane | 70°C, 2 h, air | N-Cyclopropylaniline | 85 | lookchem.com |

Direct Catalytic Asymmetric Cyclopropylphosphonation of N,N-Dialkyl Aniline Derivatives

A novel methodology for the functionalization of anilines involves the direct catalytic asymmetric cyclopropylphosphonation of N,N-dialkyl aniline derivatives. acs.orgnih.gov This reaction utilizes a Ruthenium(II)-Pheox complex as a chiral catalyst to react N,N-diethylaniline derivatives with diazomethylphosphonates. acs.orghueuni.edu.vn The outcome is the synthesis of optically active cyclopropylphosphonate derivatives, where the cyclopropane (B1198618) ring is formed from the N-ethyl group of the aniline. acs.orgnih.gov

This one-step process achieves high diastereoselectivities (up to >99:1 trans/cis) and enantioselectivities (up to 99% ee). acs.orgnih.gov Mechanistic studies suggest the reaction proceeds through the generation of an enamine or iminium intermediate. hueuni.edu.vnacs.org This method represents a sophisticated approach to creating complex chiral cyclopropane structures directly from aniline derivatives. acs.org

Table 2: Asymmetric Cyclopropylphosphonation of N,N-Diethylaniline Derivatives

| Aniline Substrate | Diazo Reagent | Catalyst | Product | Yield (%) | Diastereoselectivity (trans/cis) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|---|---|

| N,N-Diethylaniline | Diazomethylphosphonate | Ru(II)-Pheox complex | (1R,2R)-Diethyl 1-(phenylamino)-2-methylcyclopropane-1-phosphonate | 49 | >99:1 | 97 | acs.orghueuni.edu.vn |

| p-Bromo-N,N-diethylaniline | Diazomethylphosphonate | Ru(II)-Pheox complex | (1R,2R)-Diethyl 1-((4-bromophenyl)amino)-2-methylcyclopropane-1-phosphonate | 45 | >99:1 | 96 | hueuni.edu.vn |

| p-Chloro-N,N-diethylaniline | Diazomethylphosphonate | Ru(II)-Pheox complex | (1R,2R)-Diethyl 1-((4-chlorophenyl)amino)-2-methylcyclopropane-1-phosphonate | 42 | >99:1 | 96 | hueuni.edu.vn |

Methodologies for Selective N-Methylation of Anilines

The second key transformation is the selective introduction of a single methyl group onto the nitrogen atom of an aniline. Achieving mono-methylation while avoiding the formation of the di-methylated byproduct is a significant challenge in synthetic chemistry. Several catalytic and classical methods have been developed to address this.

Catalytic Mono-N-Methylation of Amines with Methanol (B129727) over Heterogeneous Catalysts (e.g., Ni-based)

The use of methanol as a green and sustainable C1 source for N-methylation has gained considerable attention. shokubai.org Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. shokubai.org Supported nickel nanoparticle catalysts (e.g., Ni/ZnAlOₓ) have proven effective for the selective mono-N-methylation of various amines, including anilines. rsc.orgrsc.org

This transformation typically operates via a "borrowing hydrogen" mechanism, where the catalyst facilitates the dehydrogenation of methanol to formaldehyde, which then condenses with the amine, followed by hydrogenation of the resulting imine. shokubai.org These Ni-based systems can achieve high yields (75-97%) of mono-N-methylated products. rsc.org Other heterogeneous systems, such as those based on platinum supported on carbon (Pt/C), have also been developed and show high selectivity for the N-monomethylation of aromatic amines. shokubai.orgresearchgate.netlookchem.com

Table 3: Heterogeneous Catalytic Mono-N-Methylation of Aniline with Methanol

| Aniline Substrate | Catalyst | Base/Additive | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Ni/ZnAlOₓ-600 | None | 160 | N-Methylaniline | 95.2 | rsc.org |

| 4-Methylaniline | Ni/ZnAlOₓ-600 | None | 160 | N,4-Dimethylaniline | 97.3 | rsc.orgrsc.org |

| 4-Methoxyaniline | Ni/ZnAlOₓ-600 | None | 160 | 4-Methoxy-N-methylaniline | 96.5 | rsc.org |

| Aniline | Pt/C | NaOH | 150 | N-Methylaniline | 97 | researchgate.net |

Reaction of Anilines with Dimethyl Sulfate (B86663)

A classical and widely used method for the N-methylation of anilines involves the use of dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent. chemicalbook.com This reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or sodium hydride, to neutralize the sulfuric acid byproduct. chemicalbook.comnih.gov

While effective, this method often suffers from a lack of selectivity, leading to the formation of a mixture of the starting aniline, the desired N-methylaniline, and the over-methylated N,N-dimethylaniline. chemicalbook.com Careful control of reaction conditions, such as temperature and stoichiometry, is required to maximize the yield of the mono-methylated product. chemicalbook.com Despite its toxicity and selectivity issues, dimethyl sulfate remains a common reagent for N-methylation in organic synthesis. nih.gov

Table 4: N-Methylation of Aniline using Dimethyl Sulfate

| Amine Substrate | Methylating Agent | Base/Conditions | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Aniline | Dimethyl sulfate | NaOH (30% aq.) | Water | Forms a mixture of aniline, N-methylaniline, and N,N-dimethylaniline | chemicalbook.com |

| Amino acid derivatives | Dimethyl sulfate | NaH, cat. H₂O | Not specified | Efficient N-methylation. Reaction with NaH and water generates highly reactive NaOH. | nih.gov |

Aniline Methylation via Methanol and Catalytic Systems (e.g., Ir-nanocatalysts)

Homogeneous and supported iridium catalysts represent a state-of-the-art approach for the N-methylation of anilines using methanol as the C1 source. rsc.org These systems, which can feature iridium nanoparticles supported on metal oxides (e.g., Ir/ZnO) or molecular complexes with N-heterocyclic carbene (NHC) ligands, are highly efficient and selective. rsc.orgresearchgate.net

Iridium catalysts can promote the selective mono-N-methylation of a broad range of aromatic primary amines with high yields. Some systems allow for controllable selectivity; by tuning the catalyst loading and solvent, either mono- or di-methylation can be favored. rsc.org These catalysts often operate under mild conditions and can be recycled and reused multiple times without significant loss of activity, highlighting their potential for sustainable chemical production. rsc.orgresearchgate.net

Table 5: Iridium-Catalyzed N-Methylation of Anilines with Methanol

| Aniline Substrate | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Ir/ZnO (0.5 mol% Ir) | None (additive-free) | Mesitylene/Methanol | 150°C, 24 h | N-Methylaniline | 99 | rsc.org |

| 4-Chloroaniline | Ir/ZnO (0.5 mol% Ir) | None (additive-free) | Mesitylene/Methanol | 150°C, 24 h | 4-Chloro-N-methylaniline | 99 | rsc.org |

| Aniline | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] (0.1 mol%) | Cs₂CO₃ (0.5 equiv.) | Methanol | 150°C, 5 h | N-Methylaniline | 99 | |

| Aniline | Solid Molecular NHC-Ir Catalyst | KOtBu | Toluene | 120°C | N-Methylaniline | >99 | researchgate.net |

Development of Convergent and Divergent Synthetic Routes

In the synthesis of this compound and its analogs, both convergent and divergent strategies are employed to efficiently construct the target molecules. A divergent approach often starts from a common precursor, such as cyclopropylamine or aniline, which is then elaborated in the final steps to create a library of structurally related compounds. For instance, various N-aryl cyclopropylamines can be synthesized by reacting cyclopropylamine with a range of different aryl halides. researchgate.net This strategy is highly effective for exploring structure-activity relationships in medicinal chemistry.

One-Pot Synthesis Strategies

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of N-cyclopropyl anilines, several one-pot methodologies have been developed.

A notable example is the palladium-catalyzed, three-component, one-pot synthesis that provides amino aniline derivatives in high yields and with excellent chemoselectivity. researchgate.net This approach combines multiple bond-forming events in a single operation. Similarly, a highly efficient one-pot synthesis of carbazoles has been achieved through a palladium-catalyzed double N-arylation of primary amines with 2,2'-dihalobiphenyls, demonstrating the power of this strategy for constructing complex nitrogen-containing heterocycles from simple aniline precursors. researchgate.net

Another effective one-pot method involves the direct palladium-catalyzed amination of an aryl bromide with cyclopropylamine. researchgate.net This method allows for the preparation of a variety of N-arylcyclopropylamines in a single step, representing a significant improvement over previous multi-step procedures. researchgate.net These strategies streamline the synthetic process, making the production of these valuable compounds more practical and scalable.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of synthetic routes to N-cyclopropyl anilines are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature. Cross-coupling reactions, particularly the Buchwald-Hartwig and Ullmann-type reactions, are central to the formation of the crucial C–N bond. acs.orgresearchgate.net

Catalyst and Ligand Systems: Palladium-based catalysts are widely used for the N-arylation of cyclopropylamines. acs.orgnih.gov Highly active, air-stable palladium precatalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands like tBuBrettPhos and BrettPhos, have proven effective for coupling cyclopropylamine with a wide range of (hetero)aryl electrophiles. nih.gov The main challenge in the N-arylation of primary amines like cyclopropylamine is preventing the formation of undesired diarylated tertiary aniline byproducts. acs.org The judicious selection of the supporting ligand is key to achieving high selectivity for the desired monoarylated product. acs.org

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium. researchgate.netnih.gov For instance, a nickel precatalyst incorporating a 3,4-disubstituted thiophene-based ancillary ligand (ThioPAd-DalPhos) has shown particular efficacy in the C(sp²)-N cross-coupling of primary alkylamines, including cyclopropylamine, with a broad scope of (hetero)aryl (pseudo)halides under mild, room-temperature conditions. researchgate.net

Copper-catalyzed systems, often used in Ullmann-type couplings, provide another valuable route. A general and efficient system using copper(I) iodide (CuI) with an N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand has been developed for the N-arylation of cyclopropylamine with aryl bromides at room temperature, typically using a low catalyst loading of 5 mol %. acs.orgfigshare.com Another copper-promoted method utilizes Cu(OAc)₂ with 2,2'-bipyridine (B1663995) to facilitate the N-cyclopropylation of anilines using cyclopropylboronic acid under an air atmosphere. nih.gov

The following tables summarize optimized conditions from various studies for the synthesis of N-aryl cyclopropylamines.

| Parameter | Condition | Impact on Yield/Selectivity |

|---|---|---|

| Precatalyst | [(tBuBrettPhos)Pd(allyl)]OTf | Delivers monoarylated products in high yields. |

| Precatalyst | (PtBu3)Pd(crotyl)Cl | Suited for preparing unsymmetrical diarylated products. |

| Scope | Tolerates a range of functional groups and heterocycles. | Allows access to a diverse array of arylated cyclopropylamines. |

| Parameter | Condition | Impact on Yield/Selectivity |

|---|---|---|

| Precatalyst | (ThioPAd-DalPhos)NiCl(o-tolyl) | Offers improved performance for primary alkylamine coupling. |

| Temperature | 25 °C | Enables mild reaction conditions for a broad range of substrates. |

| Catalyst Loading | 3 mol % Ni | Effective for coupling with various heteroaryl chlorides, bromides, and pseudohalides. |

| Solvent | THF | Found to be more effective than dipolar aprotic solvents for some substrates. |

| Parameter | Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst System | CuI / N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand | Achieves moderate to excellent yields for coupling aryl bromides at room temperature. acs.org |

| Catalyst Loading | 5 mol % CuI and 5 mol % ligand | Efficient for C-N coupling at room temperature. acs.org |

| Catalyst System | Cu(OAc)₂ / 2,2'-bipyridine | Promotes N-cyclopropylation of anilines using cyclopropylboronic acid. nih.gov |

| Atmosphere | Air (1 atm O₂) | Serves as a convenient and green terminal oxidant. nih.gov |

Oxidative N-Dealkylation Pathways

The oxidative removal of alkyl groups from a nitrogen atom is a critical metabolic pathway for a vast number of xenobiotics. The mechanisms underlying these reactions, particularly for structurally complex molecules like this compound, are of significant interest in fields such as drug metabolism and toxicology.

Cytochrome P450-Catalyzed N-Dealkylation Studies using N-(1'-methylcyclopropyl)-N-methylaniline as a Probe Substrate

Cytochrome P450 (P450) enzymes are a major family of heme-containing monooxygenases responsible for the metabolism of a wide array of compounds. The N-dealkylation of N-(1'-methylcyclopropyl)-N-methylaniline by these enzymes has been a focal point of research aimed at understanding the precise chemical steps involved in C-H bond activation and substrate turnover.

A central question in the P450-catalyzed N-dealkylation of amines has been the nature of the initial oxidative step: does it proceed via a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) mechanism? In a HAT mechanism, the enzyme's active oxidant directly abstracts a hydrogen atom from the carbon alpha to the nitrogen. nih.govacs.org In a SET mechanism, an electron is first transferred from the nitrogen atom to the P450 active species, forming an aminium radical cation. nih.govepa.gov

The use of N-cyclopropyl-N-methylaniline and its derivatives as probe substrates has been instrumental in distinguishing between these two pathways. frontiersin.org Studies have shown that P450-mediated oxidation of N-cyclopropyl-N-methylaniline results in products where the cyclopropyl ring remains intact. nih.gov This observation is a strong indicator of a HAT mechanism. If a SET mechanism were operative, the resulting aminium radical cation would be expected to undergo rapid ring opening of the strained cyclopropane, a characteristic reaction of such intermediates. epa.gov The metabolism of N-(1'-methylcyclopropyl)-N-methylaniline by P450, which leads to N-demethylation without loss or ring-opening of the cyclopropyl group, further solidifies the argument for a HAT-based pathway in P450-catalyzed N-dealkylation of these compounds. acs.org Theoretical studies using density functional theory also support that the rate-limiting step is an isotope-sensitive hydrogen atom transfer. nih.gov

Following the initial HAT-mediated C-H bond activation at the alpha-carbon, the resulting carbon-centered radical is thought to rapidly recombine with the hydroxyl moiety of the activated ferryl-oxo P450 species. This step leads to the formation of a crucial, albeit often unstable, intermediate known as a carbinolamine. nih.govacs.org

This carbinolamine intermediate then undergoes spontaneous, non-enzymatic decomposition. The breakdown of the carbinolamine derived from N-decyclopropylation would yield N-methylaniline and cyclopropanone (B1606653), while the carbinolamine from N-demethylation would yield N-cyclopropylaniline and formaldehyde. nih.govacs.org The formation of cyclopropanone (often detected as its hydrate (B1144303) in aqueous environments) during the P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline provides strong evidence for the intermediacy of a carbinolamine. acs.org The decomposition of the carbinolamine is considered to be a water-assisted proton-transfer process in a nonenzymatic environment. nih.gov

The presence of a cyclopropyl group can significantly influence a molecule's metabolic fate. The carbon-hydrogen bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, which can lead to a reduced susceptibility to oxidative metabolism by P450 enzymes. nih.gov This property is often exploited in drug design to enhance metabolic stability. consensus.app

However, the cyclopropyl group itself is not metabolically inert. In the case of N-cyclopropyl-N-methylaniline, P450 can catalyze both N-demethylation and N-decyclopropylation, indicating that both alkyl substituents are susceptible to oxidation. nih.gov Interestingly, environmental effects within the enzyme's active site can switch the regioselectivity of this reaction, with a clear preference for N-demethylation being observed in some experimental studies. nih.gov

The substitution pattern on the cyclopropyl ring is also critical. For instance, in the case of N-(1'-methylcyclopropyl)-N-methylaniline, metabolism by liver microsomes results in N-demethylation and para-hydroxylation, with no observed loss or fragmentation of the 1-methylcyclopropyl group. acs.org This suggests that the methyl substitution on the cyclopropyl ring may sterically hinder the HAT process at the cyclopropyl alpha-carbon, thereby enhancing the stability of this group towards P450-mediated dealkylation.

Peroxidase-Mediated Oxidations and Cyclopropane Ring Fragmentation

In contrast to the HAT mechanism favored by Cytochrome P450, peroxidases, such as horseradish peroxidase (HRP), are known to operate via a SET mechanism for the oxidation of amines. epa.gov When N-cyclopropyl-N-methylaniline is oxidized by HRP, the reaction proceeds through the formation of an aminium radical cation. epa.gov

This aminium radical intermediate is highly unstable due to the inherent strain of the cyclopropyl ring. It undergoes rapid and exclusive fragmentation of the cyclopropane ring to generate a distonic cation radical. epa.gov This ring-opened intermediate can then undergo further reactions, such as intramolecular cyclization to form a quinoline (B57606) derivative or reaction with molecular oxygen. nih.govepa.gov The key finding is that no ring-intact products like cyclopropanone are formed during peroxidase-mediated oxidation. epa.gov This stark difference in reaction outcome compared to P450-catalyzed oxidation provides a clear diagnostic tool to differentiate between HAT and SET mechanisms in enzymatic amine oxidation.

| Enzyme System | Proposed Mechanism | Key Intermediate | Fate of Cyclopropyl Ring |

| Cytochrome P450 | Hydrogen Atom Transfer (HAT) | Carbinolamine | Ring-intact (forms cyclopropanone) |

| Horseradish Peroxidase | Single Electron Transfer (SET) | Aminium Radical Cation | Ring fragmentation |

Kinetic Characterization of Enzyme Inactivation by Aniline and Cyclopropane Derivatives

Cyclopropylamines have been identified as mechanism-based inhibitors, or "suicide substrates," for various enzymes, including Cytochrome P450. acs.orgfrontiersin.org This type of inhibition occurs when the enzyme processes the substrate, generating a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. The inactivation of P450 enzymes by cyclopropylamines has been proposed to proceed through the formation of a reactive species following the initial oxidation step. nih.govfrontiersin.org

However, the inactivation potential is highly dependent on the substitution pattern of the cyclopropylamine. For example, while N-benzyl-N-cyclopropylamine is a known inactivator of P450, studies on N-cyclopropyl-N-methylaniline have shown that it does not cause P450 inactivation. consensus.app The formation of the ring-intact product, cyclopropanone, from this compound suggests that the metabolic pathway does not lead to a species that inactivates the enzyme. nih.gov Similarly, N-benzyl-N-cyclopropyl-N-methylamine was also found not to inactivate P450 without first undergoing N-demethylation. consensus.app

Nitrosation Reactions and N-Dealkylation of N-Alkyl-N-Cyclopropylanilines

The study of N-alkyl-N-cyclopropylanilines, including this compound, provides significant insight into the mechanisms of amine reactions, particularly nitrosation and N-dealkylation. The presence of the strained cyclopropyl ring serves as a unique mechanistic probe, revealing details about the formation of reactive intermediates.

Investigations into the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid in aqueous acetic acid have demonstrated a distinct and selective chemical transformation. A key finding is the specific cleavage of the cyclopropyl group from the nitrogen atom. This reaction proceeds rapidly at 0°C, yielding the corresponding N-alkyl-N-nitrosoaniline as the major product derived from the amine. researchgate.net

This selective cleavage occurs regardless of the nature of the other alkyl substituent on the nitrogen, with methyl, ethyl, isopropyl, and benzyl (B1604629) groups all leading to the same outcome—retention of the alkyl group and expulsion of the cyclopropyl moiety. researchgate.net For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid results in a high yield of 4-chloro-N-methyl-N-nitrosoaniline, alongside products derived from the cleaved cyclopropyl ring. researchgate.net

Table 1: Product Yields from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline researchgate.net

| Product | Yield (%) |

|---|---|

| 4-chloro-N-methyl-N-nitrosoaniline | 76% |

| Cinnamaldehyde (B126680) | 55% |

| 3-phenyl-5-hydroxyisoxazoline | 26% |

This interactive table summarizes the product distribution from the nitrosation reaction, highlighting the specific cleavage of the cyclopropyl group.

This high degree of selectivity points towards a mechanism where the cyclopropyl group is uniquely susceptible to elimination under these reaction conditions.

The selective cleavage of the cyclopropyl group is explained by a mechanism initiated by the formation of an amine radical cation. researchgate.net This intermediate is generated through a single-electron transfer (SET) from the nitrogen atom of the aniline. N-cyclopropylanilines are particularly useful as SET probes because the resulting radical cation undergoes a rapid and irreversible ring-opening of the cyclopropyl group. vulcanchem.com

This ring-opening process is thermodynamically favored due to the significant release of ring strain energy inherent in the three-membered cyclopropane ring, which is estimated to be around 27.5 kcal/mol. vulcanchem.com The irreversibility of this step acts as a "short-circuit" that prevents competing reactions like back electron transfer, making the forward reaction highly efficient. vulcanchem.com The process can be depicted as an initial oxidation to the nitrogen radical cation, followed by the cleavage of a C-C bond in the cyclopropyl ring. vulcanchem.com This results in the formation of a more stable, open-chain structure. researchgate.netvulcanchem.com

Following the rapid opening of the cyclopropyl ring in the amine radical cation, a key reactive intermediate is formed. This species is described as an iminium ion with a carbon-centered radical, also known as a distonic radical cation. researchgate.netvulcanchem.com In this structure, the positive charge is localized on the nitrogen atom, forming an iminium ion, while the unpaired electron resides on a carbon atom at the end of the newly formed three-carbon chain. researchgate.netvulcanchem.com

This distonic radical cation is highly reactive and its subsequent transformations dictate the final product distribution. researchgate.net It can be intercepted by other molecules in the reaction mixture. For example, in nitrosation reactions, this intermediate can combine with nitric oxide (NO) or undergo further oxidation to yield the observed products like cinnamaldehyde in the case of phenyl-substituted cyclopropylanilines. researchgate.net The iminium ion moiety itself is a powerful electrophile and can participate in various synthetic transformations, such as cycloaddition reactions when intercepted by alkenes.

General Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by the unique structural features of the molecule, namely the strained cyclopropyl ring and the methyl group attached to the nitrogen.

Kinetic studies on the oxidation of N-methylaniline by chromic acid provide a useful model for understanding the oxidative behavior of related N-alkylanilines. In these studies, conducted in aqueous acetic acid, the reaction kinetics show a complex dependence on the concentrations of the reactants. asianpubs.orgasianpubs.org

A study by Mishra et al. found that the oxidation of N-methylaniline is zero order with respect to the oxidant (chromic acid) but first order with respect to the substrate (N-methylaniline). asianpubs.org The reaction rate was also found to be dependent on the concentration of added acids like HCl and H₂SO₄. asianpubs.org Furthermore, the reaction rate is influenced by the dielectric constant of the medium and the presence of metal ions. The addition of Cu²⁺ and Ag⁺ ions was observed to have a marked accelerating effect, while the effect of Mn²⁺ ions was also to increase the rate for N-methylaniline. asianpubs.org

Table 2: Summary of Kinetic Findings for the Oxidation of N-methylaniline by Chromic Acid asianpubs.org

| Parameter | Observation |

|---|---|

| Order with respect to Oxidant (Chromic Acid) | Zero |

| Order with respect to Substrate (N-methylaniline) | One |

| Effect of [H⁺] | Rate is dependent on HCl and H₂SO₄ concentration |

This interactive table outlines the key kinetic parameters observed during the oxidation of N-methylaniline with chromic acid.

These findings suggest a mechanism where the formation of an intermediate complex between the amine and the oxidant may be involved, with the rate-determining step not involving the initial concentration of the chromic acid itself. Thermodynamic parameters such as activation energy can also be evaluated from temperature-dependent studies of the reaction rates. asianpubs.org

The substituents on the nitrogen atom of an aniline derivative play a crucial role in determining the molecule's reactivity, reaction rates, and mechanistic pathways.

Strained Cyclopropane Ring: The cyclopropyl group exerts profound electronic and steric effects. Electronically, the C-C bonds of the cyclopropane ring have significant p-character, allowing the ring to participate in conjugation and act as a good donor in hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org Thermodynamically, the high degree of ring strain (approximately 27.5 kcal/mol) makes reactions involving the opening of this ring highly favorable. vulcanchem.com This high strain energy is a powerful driving force that promotes the irreversible ring-opening of the amine radical cation, a key step in the nitrosation and oxidation pathways of N-cyclopropylanilines. vulcanchem.com This makes the cyclopropyl group a reactive handle that is selectively cleaved over other alkyl groups. researchgate.net

Methyl Group: The methyl group, in contrast to the cyclopropyl group, is a simple alkyl substituent. It is an electron-donating group through an inductive effect. In the context of N-dealkylation reactions, there is often a competition between the removal of the methyl group and the cyclopropyl group. For instance, in cytochrome P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline, a preference for N-demethylation is observed. This preference is not straightforwardly predicted by bond dissociation energies but is influenced by the electronic properties of the molecule and the steric and polar environment of the enzyme's active site.

In chemical reactions like nitrosation, the nature of the non-cyclopropyl alkyl group (methyl, ethyl, etc.) has been shown to not affect the outcome of the specific cleavage of the cyclopropyl group, suggesting that the unique properties of the cyclopropyl ring dominate the reaction pathway under these conditions. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural verification of N-Methyl-N-(1-methylcyclopropyl)aniline, offering precise information on the electronic environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a definitive fingerprint for this compound, allowing for the unambiguous assignment of its atomic framework.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, N-methyl, cyclopropyl (B3062369) methyl, and cyclopropyl ring protons. The aromatic protons of the aniline (B41778) moiety typically appear as a complex multiplet system in the downfield region (δ 7.0–7.5 ppm). The N-methyl group protons are observed as a sharp singlet, generally around δ 2.3–2.9 ppm. vulcanchem.com The protons of the 1-methylcyclopropyl group are found in the highly shielded, upfield region of the spectrum, with the methyl group appearing as a singlet and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring appearing as distinct multiplets, often as complex second-order patterns (δ 0.8–1.2 ppm). vulcanchem.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The aromatic carbons resonate between δ 110–150 ppm, while the N-methyl carbon appears around δ 30–40 ppm. The quaternary carbon of the cyclopropyl ring attached to the nitrogen and the methyl group, along with the cyclopropyl methyl carbon and the ring methylene carbons, have characteristic upfield shifts.

In reactions where new stereocenters are formed, NMR, particularly the analysis of nuclear Overhauser effects (NOE), is critical for determining the relative stereochemistry of the products. For instance, in addition reactions involving the aniline nitrogen or the aromatic ring, the spatial proximity between protons can be established, allowing for the assignment of cis or trans relationships. beilstein-journals.org

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H (C₆H₅) | ~ 7.0 - 7.5 | Multiplet | ~ 110 - 150 |

| N-CH₃ | ~ 2.3 - 2.9 | Singlet | ~ 30 - 40 |

| Cyclopropyl-CH₃ | ~ 1.0 - 1.4 | Singlet | ~ 15 - 25 |

| Cyclopropyl-CH₂ | ~ 0.8 - 1.2 | Multiplet | ~ 10 - 20 |

| Cyclopropyl Quaternary C | - | - | ~ 20 - 30 |

Deuterium (B1214612) labeling is a powerful technique for tracing the pathways of atoms through a reaction mechanism. While specific studies on this compound are not prevalent, the methodology's application can be illustrated. For example, in studying a rearrangement or a C-H activation reaction, specific protons on the molecule can be replaced with deuterium.

By synthesizing deuterated isotopologues, such as N-(trideuteriomethyl)-N-(1-methylcyclopropyl)aniline or this compound-d₅ (where the aromatic ring is deuterated), chemists can track the fate of these labels in the reaction products using NMR or Mass Spectrometry. This approach can definitively answer questions about which specific C-H bonds are broken, whether a proton transfer is intramolecular or intermolecular, and can help to distinguish between competing reaction pathways. nih.gov For instance, if a reaction involves abstraction of a methyl proton, using a -CD₃ labeled starting material would result in the transfer of a deuterium atom, a process easily monitored by the appearance of deuterium signals in the product or the disappearance of proton signals in the starting material's spectrum. nih.gov

The three-dimensional structure and conformational dynamics of this compound are influenced by rotation around the N-C(aryl) and N-C(cyclopropyl) bonds. These conformational preferences can be investigated through detailed NMR analysis.

The chemical shifts of the cyclopropyl protons and the aromatic protons can be sensitive to the molecule's conformation. Changes in temperature can affect the rate of rotation around single bonds. Low-temperature NMR studies can "freeze out" specific conformers, allowing for their individual characterization. researchgate.net At these low temperatures, what appears as a single set of averaged signals at room temperature may resolve into multiple sets of signals, one for each stable conformer. The relative integration of these signals provides the equilibrium constant between the conformers. researchgate.net

Furthermore, proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these coupling constants, particularly within the cyclopropyl ring and between any aliphatic protons in reaction products, can provide valuable information about the preferred rotational conformations and the stereochemistry of the molecule. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical method for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. It is also exceptionally sensitive for detecting reaction intermediates. rsc.org

Under electron ionization (EI), this compound (molar mass 161.25 g/mol ) will form a molecular ion (M•+) at m/z 161. This energetically unstable ion undergoes fragmentation, breaking into smaller, more stable charged fragments. The pattern of these fragments is reproducible and serves as a molecular fingerprint.

Key fragmentation pathways can be predicted based on the stability of the resulting cations and neutral radicals. chemguide.co.uklibretexts.org

Alpha-Cleavage: A highly probable fragmentation is the cleavage of the bond between the nitrogen and the cyclopropyl group. This would result in the loss of a methylcyclopropyl radical (•C₄H₇) to form a stable N-methylanilinium-type cation at m/z 106 . This is often a prominent peak in the spectrum of N-alkylanilines.

Loss of Methyl Group: The loss of the N-methyl group (•CH₃) would lead to a fragment ion at m/z 146 (M-15).

Loss from Cyclopropyl Ring: Loss of the methyl group from the cyclopropyl ring would also yield a fragment at m/z 146 .

Aniline Fragments: Further fragmentation can lead to ions characteristic of the aniline core, such as the phenyl cation at m/z 77 .

Analysis of a related compound, 2-(1-Methylcyclopropyl)aniline, shows a molecular ion at m/z 147 and a major fragment at m/z 132, corresponding to the loss of a methyl group. nih.gov This supports the prediction of a significant M-15 peak for this compound.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 161 | [C₁₁H₁₅N]•+ | Molecular Ion (M•+) |

| 146 | [C₁₀H₁₂N]+ | Loss of •CH₃ (M-15) |

| 106 | [C₇H₈N]+ | α-cleavage, loss of •C₄H₇ |

| 77 | [C₆H₅]+ | Loss of N-methyl-cyclopropylamine from M•+ |

Modern mass spectrometry techniques, particularly "soft" ionization methods like electrospray ionization (ESI-MS), are invaluable for studying reaction mechanisms by detecting transient intermediates directly from the reaction solution. nih.gov In reactions involving this compound, such as metal-catalyzed cross-couplings or oxidations, ESI-MS can identify charged intermediates like radical cations or organometallic complexes that are part of the catalytic cycle. rsc.org

The strained cyclopropyl ring is susceptible to ring-opening reactions under certain conditions (e.g., oxidation, treatment with electrophiles). Mass spectrometry can be used to identify products resulting from such rearrangements. For example, a reaction pathway might involve the oxidative opening of the cyclopropyl ring to form an intermediate related to cyclopropanone (B1606653), which could then be trapped by a nucleophile. The resulting product would have a distinct molecular weight, allowing for its detection and characterization by MS, thereby providing evidence for the proposed mechanistic step. nih.gov Tandem MS (MS/MS) can further be used to fragment these detected intermediates or products to confirm their proposed structures.

Chromatographic Techniques

Chromatographic techniques are instrumental in the analysis of "this compound," enabling its separation from complex mixtures, quantification, and the monitoring of its formation during chemical reactions. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds such as "this compound." This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In the context of analyzing "this compound," GC-MS is employed to separate it from starting materials, solvents, and byproducts within a reaction mixture. The quantification of the compound is crucial for determining reaction yields and purity. The selection of an appropriate capillary column, typically one with a non-polar or medium-polarity stationary phase, is critical for achieving good chromatographic resolution.

A typical GC-MS method would involve injecting a vaporized sample into the gas chromatograph. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature program is often utilized to ensure the efficient elution of all components in the mixture. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule, allows for its unambiguous identification by comparing it to spectral libraries or by interpreting its fragmentation pattern. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. google.com

The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the N-methyl and N-cyclopropyl bonds, as well as fragmentation of the aniline ring.

Illustrative GC-MS Parameters for the Analysis of this compound:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-1MS fused silica (B1680970) capillary column (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 split ratio) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-350 |

This table presents a hypothetical set of parameters and would require optimization for a specific instrument and application.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions and for the purification of non-volatile or thermally labile compounds like "this compound." Its versatility allows for the analysis of a wide range of sample matrices.

For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC system. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the product, the reaction kinetics can be studied and the optimal reaction time can be determined. researchgate.net This real-time analysis prevents the formation of unwanted byproducts and maximizes the yield of the desired compound.

In preparative HPLC, the goal is to isolate and purify "this compound" from the crude reaction mixture. This is achieved by using larger columns and higher flow rates to handle larger sample loads. Fractions of the eluent are collected, and those containing the pure compound are combined.

A common mode of separation for aniline derivatives is reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. sielc.comsielc.comnih.gov Detection is often performed using a UV detector, as the aromatic ring in "this compound" absorbs UV light. nih.gov

Illustrative HPLC Parameters for the Analysis of this compound:

| Parameter | Value |

| HPLC System | |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

This table presents a hypothetical set of parameters and would require optimization for a specific instrument and application.

Applications and Role in Advanced Organic Synthesis and Chemical Design

Function as a Versatile Building Block in the Synthesis of Complex Molecules

Aniline (B41778) and its N-alkylated derivatives are foundational building blocks in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netechemi.com N-Methyl-N-(1-methylcyclopropyl)aniline is a modern iteration of this classic scaffold, offering unique synthetic advantages. Its structure can be incorporated into larger, more complex molecular systems, serving as a key intermediate for creating novel molecular frameworks. nih.gov

The utility of N-alkylanilines as synthetic platforms is well-documented. For instance, N,N-dialkylanilines can be transformed directly into N-alkylindoles through advanced double C-H functionalization methods. nih.gov This highlights the potential for the aniline core within this compound to be converted into valuable heterocyclic structures, which are prevalent in medicinal chemistry. The presence of the N-methyl and N-methylcyclopropyl groups offers distinct handles for reactivity and imparts specific steric and electronic properties that can be exploited in multi-step synthetic sequences.

Modulating Reactivity and Selectivity via Rational Cyclopropyl (B3062369) Substitution

The substitution of a cyclopropyl group onto the nitrogen atom of an aniline is a deliberate design choice that profoundly influences the molecule's chemical behavior. fiveable.me This small, strained ring is not merely a passive substituent; it actively modulates the reactivity and selectivity of the entire molecule. fiveable.menih.gov

Influence of Steric and Electronic Properties on Reaction Outcomes

The chemical character of this compound is defined by the interplay of steric and electronic effects originating from its substituents. acs.org

Electronic Properties: The cyclopropyl group possesses unique electronic characteristics due to the high p-character of its C-C bonds, a consequence of significant bond-angle strain (60°). wikipedia.org This allows the cyclopropyl group to act as an effective electron donor through hyperconjugation, stabilizing adjacent positive charges or radical cations. wikipedia.org This electronic donation increases the electron density on the nitrogen atom and, through resonance, on the ortho and para positions of the aromatic ring, enhancing its reactivity toward electrophiles. byjus.com However, the most profound electronic effect is observed in single-electron transfer (SET) reactions. Upon oxidation, the resulting nitrogen radical cation is rapidly and irreversibly stabilized by the opening of the high-strain cyclopropyl ring. acs.orgresearchgate.net This ring-opening process is energetically favorable, releasing approximately 28 kcal/mol of strain energy, and results in the formation of a stable iminium distonic radical cation. acs.org

Steric Properties: The 1-methylcyclopropyl group also imparts significant steric bulk around the nitrogen atom. This steric hindrance can influence reaction outcomes by directing incoming reagents away from the nitrogen or the ortho positions of the phenyl ring. rsc.org For example, in reactions involving the nitrogen lone pair, the bulky substituent can modulate the accessibility of the nitrogen, potentially favoring reactions at the less-hindered para position of the aromatic ring or influencing the equilibrium of conformational isomers. rsc.orgchemistrysteps.com

The combination of these properties makes the cyclopropyl group a powerful tool for controlling reaction pathways. The irreversible ring-opening upon oxidation, for instance, can be used to drive reactions forward and prevent side reactions, a property that distinguishes it from less-strained N-alkyl groups like N-isopropyl. acs.org

Table 1: Comparative Properties of N-Alkyl Groups on Aniline

| N-Alkyl Group | Key Electronic Effect | Key Steric Effect | Unique Reactivity |

| Methyl | Inductive electron donation | Minimal steric hindrance | Baseline reactivity |

| Isopropyl | Increased inductive donation | Moderate steric hindrance | Standard dialkylaniline reactivity |

| 1-Methylcyclopropyl | Hyperconjugative donation; radical cation stabilization via ring-opening | Significant steric hindrance | Irreversible ring-opening upon single-electron oxidation acs.orgresearchgate.net |

Impact on Catalytic Coupling Reactions (e.g., Pd-catalyzed)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Aniline derivatives are common substrates and building blocks in these transformations, including Suzuki and Heck couplings. semanticscholar.orgresearchgate.net The efficiency and selectivity of these reactions are highly dependent on the steric and electronic nature of the aniline substrate.

The this compound scaffold can participate in such reactions in several ways. The aromatic ring can be functionalized via cross-coupling if it bears a suitable leaving group (e.g., a bromine or triflate). Conversely, derivatives of this compound can be synthesized using Pd-catalyzed C-N bond formation to couple the N-methyl-N-(1-methylcyclopropyl)amine moiety with an aryl halide. nih.gov In these processes, the steric bulk of the 1-methylcyclopropyl group can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, the electron-donating nature of the substituted amino group activates the aromatic ring, which can affect the reactivity of the aryl halide partner. For example, aniline derivatives are key components in palladium-catalyzed cascade reactions that build complex heterocyclic systems like dehydrotryptophan derivatives from o-alkynylanilines. nih.gov

Design of Derivatives for Tuned Chemical Reactivity and Specific Interactions

The this compound structure can be systematically modified to fine-tune its chemical properties for specific applications. By introducing various substituents at the ortho, meta, or para positions of the phenyl ring, chemists can precisely control the electronic landscape and steric environment of the molecule.

For instance, adding an electron-donating group (e.g., methoxy (B1213986), -OCH₃) at the para position would further increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. chemistrysteps.com Conversely, an electron-withdrawing group (e.g., nitro, -NO₂) would decrease the ring's reactivity towards electrophiles but could make it a better substrate for nucleophilic aromatic substitution. chemistrysteps.com This rational design allows for the creation of a library of derivatives with tailored reactivity. Such strategies are employed to control site-selectivity in complex reactions, such as directing functionalization to specific positions on the aromatic core. nih.gov

Potential as Precursors for Optically Active Compounds

The synthesis of enantiomerically pure, or optically active, compounds is a central goal of modern chemistry, particularly for pharmaceutical applications. While this compound is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral molecules. nih.govresearchgate.net

Asymmetric synthesis can be achieved by reacting the aniline derivative with chiral reagents or, more commonly, by employing a chiral catalyst. For example, aniline derivatives are used in enantiospecific reactions to create molecules with a chiral center at a sulfur atom, forming optically active sulfonimidamides. wur.nl The reaction proceeds with a predictable inversion of stereochemistry, allowing for high levels of stereocontrol. wur.nl Similarly, asymmetric synthesis can yield chiral indole (B1671886) derivatives, important scaffolds in drug discovery, from aniline-based precursors. rsc.org The this compound scaffold is suitable for such transformations, where a catalyst can induce facial selectivity in an attack on the aromatic ring or facilitate an asymmetric cyclization, leading to the formation of valuable, optically active products. nih.govmdpi.com

Emerging Research Directions and Future Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of N-aryl cyclopropylamines, including N-Methyl-N-(1-methylcyclopropyl)aniline, is a significant area of current research. Traditional synthetic routes often rely on harsh reagents and catalysts, prompting the exploration of more sustainable alternatives.

Recent advancements have focused on the use of earth-abundant metal catalysts. For instance, a facile iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has been developed to produce polyfunctionalized cyclopentylamine (B150401) scaffolds. nih.gov This method is advantageous due to its use of a low-cost and non-toxic iron catalyst (FeCl₂·4H₂O), the absence of an external oxidant, and the use of ethanol (B145695) as a green solvent. nih.gov Such approaches align with the principles of green chemistry by minimizing waste and avoiding hazardous materials.

Photochemical methods also represent a promising avenue for sustainable synthesis. Formal [3+2] cycloadditions using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems have been achieved through photochemical activation without the need for photocatalysts or additives. chemrxiv.orgchemrxiv.org These reactions proceed via a Single Electron Transfer (SET) mechanism upon photoexcitation, offering a broad scope for the synthesis of N-arylaminocycloalkyl compounds in good to excellent yields. chemrxiv.orgchemrxiv.org The use of visible light as a renewable energy source further enhances the sustainability of these synthetic strategies. researchgate.net

Advanced Mechanistic Probing of Cyclopropyl-Aniline Systems

A deeper understanding of the reaction mechanisms governing the transformations of cyclopropyl-aniline systems is crucial for optimizing existing reactions and designing new ones. A significant focus of mechanistic studies has been on the behavior of these molecules upon single-electron oxidation.

The formation of a nitrogen-centered radical cation is a key mechanistic step in many reactions involving N-aryl cyclopropylamines. researchgate.net This radical cation can undergo a rapid and irreversible ring-opening of the strained cyclopropyl (B3062369) group to form a distonic radical cation. nih.gov This ring-opening is a key feature that drives many of the useful transformations of these compounds. The subsequent reactions of this intermediate can lead to a variety of products, depending on the reaction conditions and the other reactants present.

For example, in the iron(II)-catalyzed [3+2] cyclization, an iron(II)-mediated hydrogen radical dissociation pathway has been proposed based on mechanistic experiments. nih.gov In photochemical [3+2] cycloadditions, the reaction is believed to be guided by the photochemical activity of an electron donor-acceptor (EDA) complex, which proceeds through a SET process to form the nitrogen-centered radical cation and a radical anion. researchgate.net The subsequent ring-opening of the cyclopropylamine (B47189) radical cation yields a radical alkyl iminium intermediate that recombines to form the final product. researchgate.net

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational and experimental chemistry is proving to be a powerful tool for advancing the understanding and application of this compound and related compounds. Density Functional Theory (DFT) calculations and other molecular orbital calculations are being employed to elucidate reaction mechanisms, predict reaction outcomes, and design new catalysts and reactions.

Computational studies have been instrumental in understanding the ring-opening dynamics of cyclopropylaminium radical cations. nih.gov These studies have helped to determine the energy barriers for ring-opening and to understand the factors that influence the stability of the radical cation and its ring-opened isomers. nih.govresearchgate.netbgu.ac.il For instance, calculations have shown that the cyclopropylaminium radical cation is complex and that a perpendicular conformation acts as a transition state for the ring-opening process. nih.gov

Experimental techniques, such as time-resolved spectroscopy and cyclic voltammetry, provide crucial data to validate and refine computational models. nih.govvt.edu The combination of these approaches allows for a detailed investigation of reaction intermediates and transition states, which is often challenging to achieve through experimental methods alone. This integrated approach is essential for developing a predictive understanding of the reactivity of cyclopropyl-aniline systems, which can accelerate the discovery of new reactions and applications.

Development of this compound as a Platform for Chemical Innovation

The unique reactivity of the cyclopropyl-aniline motif makes this compound a valuable platform for diversity-oriented synthesis, enabling the rapid construction of complex molecular architectures. mdpi.comnih.gov The ability of the cyclopropyl ring to act as a "spring-loaded" synthon, releasing its strain energy to drive reactions forward, provides access to a wide range of chemical transformations.

The [3+2] cycloaddition reactions mentioned earlier are a prime example of how N-aryl cyclopropylamines can be used to generate molecular complexity. nih.govrsc.org These reactions allow for the stereoselective synthesis of highly substituted cyclopentylamines, which are important structural motifs in many biologically active molecules. nih.govrsc.org The ability to use a variety of alkenes in these reactions further expands the diversity of the accessible products. nih.gov

Beyond cycloadditions, the radical intermediates generated from this compound can participate in a range of other bond-forming reactions. This opens up possibilities for the development of novel synthetic methodologies for the construction of various carbocyclic and heterocyclic scaffolds. As our understanding of the fundamental reactivity of this compound grows, so too will its application as a versatile building block in the synthesis of new materials, catalysts, and therapeutic agents.

Q & A

Q. What computational methods best predict regioselectivity in cyclopropane-containing aniline derivatives?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for cyclization vs. addition. Cross-validate with experimental substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.